2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Overview
Description
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 2MPP, is a pyrazolo[1,5-a]pyrazin-4-one (PP) derivative that has been studied for its potential application in scientific research. PP derivatives are a class of compounds that contain a pyrazole ring and a pyridine ring, and are known for their ability to act as ligands for metal ions and as inhibitors of enzymes. 2MPP has been studied for its ability to interact with enzymes and metal ions, as well as its biochemical and physiological effects. In
Scientific Research Applications
Cancer Treatment Potential
- Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one demonstrate inhibitory effects against the growth of A549 and H322 lung cancer cells. The synthesis of these compounds has been achieved through microwave-assisted one-step and solvent-free reactions, yielding good yields. The structures are characterized by various spectroscopic methods, including IR, (1)H NMR, mass spectroscopy, and X-ray diffraction analysis. These compounds exhibit dosage-dependent inhibitory effects on cancer cell growth, suggesting their potential as therapeutic agents (Zheng, Shao, Zhao, & Miao, 2011).
Fluorescent Compounds for Spectroscopy
- Novel fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety have been synthesized for use in spectroscopic applications. These compounds exhibit interesting optical properties, including UV-vis absorption and fluorescence, and their structural characterization is achieved through various spectroscopic techniques. The pH-dependent UV-vis absorption of these compounds in methanol-H2O solutions was also studied, indicating potential applications in pH-sensitive environments (Zheng, Gong, Liu, Liu, & Zhao, 2011).
Anti-Inflammatory and Ulcerogenicity Studies
- Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to pyrazolo[1,5-a]pyrazin-4(5H)-one, have shown promising anti-inflammatory activity. Studies involving animal models have demonstrated the effectiveness of these compounds in reducing inflammation, comparable to reference drugs like indomethacin. Notably, some compounds exhibit minimal ulcerogenic effects, which is a significant advantage in drug development (El-Tombary, 2013).
Potential in Analgesic and Anti-Inflammatory Treatments
- Pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl moiety, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to exhibit high analgesic and anti-inflammatory effects, with some surpassing the effectiveness of indomethacin, a standard reference drug. This research highlights the potential of these derivatives in developing new analgesic and anti-inflammatory agents (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008).
properties
IUPAC Name |
2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIDDFLKSPZOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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